(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide
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Description
(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17731291 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Catalysis
Prolinamide derivatives, including those derived from L-proline, have been actively studied for their role in catalyzing direct aldol reactions. These compounds demonstrate moderate to high enantioselectivities in various aldol reactions, suggesting potential applications in the synthesis of chiral molecules. For instance, L-prolinamides prepared from L-proline and aliphatic or aromatic amines have shown to catalyze direct aldol reactions, achieving enantioselectivities of up to 93% ee for aromatic aldehydes and more than 99% ee for aliphatic aldehydes (Tang et al., 2004).
Anticancer Activity
Some prolinamide derivatives exhibit notable cytotoxic and antimicrobial activities, indicating their potential in developing new anticancer agents. Research on substituted N-(4′-nitrophenyl)-L-prolinamides has uncovered compounds with significant tumor inhibitory activities against human carcinoma cell lines, underscoring the antiproliferative efficacies of L-prolinamides (Osinubi et al., 2020).
Synthesis of Dipeptides
The synthesis of novel 2H-azirin-3-amines demonstrates the versatility of prolinamide derivatives in peptide synthesis. These compounds have been used as building blocks for dipeptides, showcasing the utility of prolinamide derivatives in the synthesis of complex organic molecules (Breitenmoser et al., 2001).
Organocatalysis
Prolinamide derivatives have also been employed as organocatalysts in various chemical reactions, including the asymmetric transfer hydrogenation of ketones. This application is of significant interest in the synthesis of chiral alcohols, which are valuable in the pharmaceutical industry (J. T. F. and & A. Lavoie, 2001).
Properties
IUPAC Name |
(2S,4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(2-thiophen-3-ylacetyl)amino]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-5-19-16(23)14-9-13(10-21(14)17(24)18(2,3)4)20-15(22)8-12-6-7-25-11-12/h6-7,11,13-14H,5,8-10H2,1-4H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMZYRJSHZXLV-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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